molecular formula C15H10N4 B4739444 4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole

4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole

Cat. No.: B4739444
M. Wt: 246.27 g/mol
InChI Key: NWOGCJAHMDWNHU-UHFFFAOYSA-N
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Description

4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole is a heterocyclic compound that combines the structural elements of pyridine, pyrimidine, and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole typically involves the condensation of 2-aminobenzimidazole with pyridine derivatives under specific conditions. One common method involves heating the reactants under reflux in pyridine to form the desired product . Another approach includes the use of enamino ketones as building blocks, which are heated in an AcOH medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-purity starting materials and optimized reaction conditions, are likely to be applied to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2) by fitting into the enzyme’s active site . This inhibition can lead to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole is unique due to its combination of pyridine, pyrimidine, and benzimidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

4-pyridin-4-ylpyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c1-2-4-14-12(3-1)18-15-17-10-7-13(19(14)15)11-5-8-16-9-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOGCJAHMDWNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=CC=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole
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4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole
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4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole
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4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole
Reactant of Route 5
4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole
Reactant of Route 6
4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole

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